2-methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide
Description
2-Methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide is a structurally complex molecule featuring a benzamide core substituted with a methoxy group at position 2 and a sulfamoyl-linked cyclopentapyridazine moiety. The sulfamoyl bridge connects the benzamide to a cyclopentapyridazine ring system, which includes a ketone group at position 2.
Properties
IUPAC Name |
2-methoxy-5-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-26-15-6-5-12(10-13(15)17(18)23)27(24,25)19-7-8-21-16(22)9-11-3-2-4-14(11)20-21/h5-6,9-10,19H,2-4,7-8H2,1H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPUUGZNPEFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of chlorosulfonic acid and ammonia gas for the sulfonation and amidation steps, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-Cancer Properties
The compound has been evaluated for its anti-cancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Molecular docking studies indicate strong interactions with targets involved in cancer progression, which enhances its potential as an anti-cancer agent .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Staphylococcus aureus and E. coli with MIC values indicating strong efficacy. |
| Study 2 | Assess anti-cancer properties | Induced apoptosis in cancer cell lines; molecular docking revealed strong binding to cancer-related targets. |
| Study 3 | Investigate anti-inflammatory effects | Demonstrated inhibition of COX and LOX activities; reduced levels of inflammatory cytokines were observed. |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at the molecular level, potentially guiding further modifications for enhanced activity.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed analysis:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations
Core Scaffolds :
- The target compound’s fused cyclopentapyridazine-benzamide system distinguishes it from the pyrazole-thiophene (7a, 7b) and thiazolo-pyrimidine cores in the analogs. The cyclopentapyridazine introduces ring strain and conformational rigidity, which may enhance target binding specificity compared to the planar thiophene or pyrimidine systems .
Functional Groups: The sulfamoyl group in the target compound is absent in the analogs from and . The 3-oxo group in the cyclopentapyridazine may facilitate hydrogen bonding, analogous to the hydroxy and amino groups in 7a/7b, which are critical for interactions with biological targets .
Solubility and Bioavailability :
- The ethyl carboxylate in 7b and the thiazolo-pyrimidine derivative () may improve solubility compared to the target compound’s amide and sulfamoyl groups, which are polar but less lipophilic. This could influence pharmacokinetic profiles .
Biological Activity
2-Methoxy-5-[(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)sulfamoyl]benzamide is a complex organic compound with significant potential in pharmacology. Its unique structure suggests a variety of biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C18H22N4O4S
- Molecular Weight: 382.45 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the expression of key proteins involved in these processes.
Key Mechanisms:
- Induction of Apoptosis: The compound may trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest: It is hypothesized that the compound can cause cell cycle arrest at specific phases (e.g., G0/G1 phase), leading to reduced proliferation of malignant cells.
Research Findings
Recent studies have highlighted the biological activities associated with related compounds in the same class. For example:
Case Study: Pyrazine Derivative
A study on a pyrazine derivative demonstrated its ability to inhibit the proliferation of human leukemia K562 cells by inducing apoptosis. The findings revealed:
- IC50 Value: 25 μM after 72 hours.
- Mechanism: Induction of morphological changes indicative of apoptosis and downregulation of anti-apoptotic proteins like Bcl2 and Survivin while upregulating pro-apoptotic proteins such as Bax .
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
